3-Chloro-5-ethoxy-4-propoxybenzoic acid
Description
Significance of Benzoic Acid Derivatives as Versatile Intermediates
Benzoic acid and its derivatives are a cornerstone of modern chemical research and industry, serving as highly versatile intermediates in the synthesis of a vast array of organic compounds. researchgate.netijcrt.org These aromatic carboxylic acids, naturally found in various plant and animal tissues, are fundamental precursors for producing agrochemicals, pharmaceuticals, dyes, and food additives. researchgate.netnih.gov The reactivity of the carboxylic acid group, combined with the stability of the benzene (B151609) ring, allows for a multitude of chemical transformations.
The utility of benzoic acid derivatives is significantly enhanced by the presence of various substituents on the aromatic ring. These substituents can modulate the electronic properties and reactivity of the molecule. libretexts.orgnih.gov For instance, electron-withdrawing groups tend to increase the acidity of the benzoic acid, while electron-donating groups decrease it. libretexts.orgresearchgate.net This predictable influence on acidity and reactivity is a key principle in reaction design, famously quantified by the Hammett equation, which provides a linear free-energy relationship for many reactions involving meta- and para-substituted benzoic acid derivatives. quora.com This foundational understanding allows chemists to fine-tune molecules for specific applications, such as in the creation of active pharmaceutical ingredients (APIs) or specialized polymers. researchgate.netsemanticscholar.org
Overview of Aryl Carboxylic Acids as Fundamental Building Blocks in Organic Synthesis
Aryl carboxylic acids, the class to which benzoic acids belong, are recognized as crucial building blocks in organic synthesis. acs.org Their structural motif is a core component in numerous natural products, pharmaceuticals, and advanced organic materials. acs.org The synthesis of aryl carboxylic acids is a well-developed field, with methods ranging from classical approaches like the oxidation of alkylbenzenes to modern catalytic techniques. researchgate.net
Contemporary synthetic strategies increasingly focus on efficiency and sustainability. This includes the carboxylation of C(sp²)–X bonds using carbon dioxide (CO2) as a green, renewable C1 building block. acs.orgresearchgate.net Photocatalysis and electrochemistry are emerging as powerful tools for these transformations, often proceeding under mild conditions and reducing the reliance on expensive transition metals. acs.orgrsc.orgrsc.org The ability to construct complex molecular architectures from readily available aryl carboxylic acids makes them indispensable in fields like medicinal chemistry and materials science. rsc.orgacs.org
Contextualizing 3-Chloro-5-ethoxy-4-propoxybenzoic Acid within the Landscape of Chemical Science
This compound is a specific example of a polysubstituted benzoic acid derivative. Its structure features a chlorine atom, an ethoxy group, and a propoxy group attached to the benzene ring, in addition to the carboxylic acid functional group. This combination of substituents makes it a valuable compound for research purposes, likely as an intermediate or building block for more complex target molecules. biosynth.com
The presence of ether linkages (ethoxy and propoxy) and a halogen (chloro) provides multiple points for further chemical modification. While extensive research focusing solely on this specific molecule is not widely published, its structure is analogous to intermediates used in the design of highly selective drug candidates. For instance, similar substituted benzamido benzoic acids have been investigated as potent and selective retinoic acid receptor (RAR) agonists. lookchem.com Therefore, this compound is best understood as a specialized chemical tool, synthesized for use in targeted research and development projects, particularly within pharmaceutical and medicinal chemistry. biosynth.comscbt.com
Chemical and Physical Properties of this compound
The following table summarizes the key identifiers and physicochemical properties of the compound.
| Property | Value | Source |
| IUPAC Name | This compound | biosynth.com |
| CAS Number | 723245-44-1 | biosynth.com |
| Molecular Formula | C₁₂H₁₅ClO₄ | biosynth.com |
| Molecular Weight | 258.7 g/mol | biosynth.com |
| SMILES | CCCOC1=C(C=C(C=C1Cl)C(=O)O)OCC | biosynth.com |
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-ethoxy-4-propoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO4/c1-3-5-17-11-9(13)6-8(12(14)15)7-10(11)16-4-2/h6-7H,3-5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJDRCVBEIUVGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Chloro 5 Ethoxy 4 Propoxybenzoic Acid
Retrosynthetic Analysis and Strategic Disconnections for Complex Architectures
Retrosynthetic analysis is a powerful tool for devising synthetic pathways by deconstructing a target molecule into simpler, commercially available starting materials. For 3-chloro-5-ethoxy-4-propoxybenzoic acid, several logical disconnections can be proposed, primarily focusing on the carbon-heteroatom bonds of the ether linkages and the carbon-carbon bond of the carboxylic acid group.
A primary retrosynthetic strategy involves the disconnection of the C-O ether bonds. This approach simplifies the target molecule to a chlorinated dihydroxybenzoic acid precursor. The order of disconnection (ethoxy vs. propoxy) can be varied, but a stepwise introduction of these groups is generally preferred to avoid competing reactions.
Another key disconnection targets the carboxylic acid group. This can be envisioned through a functional group interconversion (FGI), for instance, from a methyl or formyl group, which can be later oxidized to the carboxylic acid. This strategy allows for the introduction of the carboxylic acid late in the synthesis, potentially avoiding issues with its deactivating and meta-directing effects in electrophilic aromatic substitution reactions.
A plausible retrosynthetic pathway is outlined below:
Scheme 1: Retrosynthetic Analysis of this compound
This analysis identifies gallic acid as a potential and readily available starting material, from which the target molecule can be constructed through a series of regioselective halogenation and etherification reactions.
Critical Evaluation of Precursor Availability and Synthetic Feasibility
The viability of any synthetic route hinges on the accessibility and cost of the starting materials. A critical evaluation of the precursors identified in the retrosynthetic analysis reveals the following:
Gallic acid (3,4,5-trihydroxybenzoic acid): This is a naturally occurring phenolic acid that is commercially available in high purity and at a relatively low cost from numerous chemical suppliers. anmol.orgchemicalbook.comamericanchemicalsuppliers.comcdhfinechemical.commetoree.comfishersci.caebay.commedchemexpress.commedchemexpress.com Its abundant availability makes it an excellent starting point for the synthesis.
Protocatechuic acid (3,4-dihydroxybenzoic acid): This is another readily available dihydroxybenzoic acid that could serve as a precursor. greenchemicals.co.jpviablife.netmpbio.com However, its use would require an additional hydroxylation step to introduce the third hydroxyl group, adding complexity to the synthesis.
The synthetic feasibility of a multi-step synthesis starting from a simple, commercially available precursor like gallic acid is generally high. libretexts.orgyoutube.comvapourtec.comnih.govacs.org The key challenges will lie in achieving the desired regioselectivity in the subsequent halogenation and etherification steps. Careful selection of reaction conditions and protecting group strategies will be crucial to the success of the synthesis.
Interactive Data Table: Availability of Key Precursors
| Precursor | Commercial Availability | Key Suppliers | Notes |
| Gallic acid | Widely available | Sigma-Aldrich, Fisher Scientific, Anmol Chemicals, CDH Fine Chemical | Natural product, relatively inexpensive. anmol.orgcdhfinechemical.comfishersci.ca |
| 3-Chloro-4,5-dihydroxybenzoic acid | Limited | GSRS | May require custom synthesis. nih.gov |
| Protocatechuic acid | Readily available | Sigma-Aldrich, MP Biomedicals, Green Chemicals Co., Ltd. | Would require an additional hydroxylation step. greenchemicals.co.jpmpbio.com |
| 3-Chloro-4-hydroxybenzoic acid | Available | Sigma-Aldrich | A potential intermediate for an alternative route. |
| 3-Chloro-5-hydroxybenzoic acid | Available | Chem-Impex, Selleck Chemicals | An alternative precursor for a different synthetic strategy. chemimpex.comselleckchem.com |
Established Synthetic Pathways for Halogenated and Alkoxy-Substituted Benzoic Acids
The synthesis of molecules with the structural motifs present in this compound can be achieved through a combination of well-established organic reactions.
Regioselective Halogenation Strategies (e.g., Chlorination Techniques)
The introduction of a chlorine atom at a specific position on the benzene (B151609) ring requires careful consideration of the directing effects of the existing substituents. In a precursor such as gallic acid, the hydroxyl groups are strongly activating and ortho-, para-directing.
Direct chlorination of gallic acid would likely lead to a mixture of products due to the high activation of the ring. To achieve regioselectivity, a common strategy is to use a milder chlorinating agent and control the reaction conditions (temperature, solvent). Alternatively, protecting the hydroxyl groups can modulate their directing effects and steric hindrance to guide the halogenation to the desired position.
Common chlorinating agents for aromatic compounds include:
Sulfuryl chloride (SO₂Cl₂): Often used for the chlorination of phenols.
N-Chlorosuccinimide (NCS): A mild and selective chlorinating agent.
Hydrogen chloride (HCl) with an oxidizing agent: Such as hydrogen peroxide, can also be employed.
The choice of reagent and conditions is critical to favor the formation of the desired 3-chloro isomer.
Efficient Etherification Routes for Ethoxy and Propoxy Moieties
The Williamson ether synthesis is the most common and efficient method for forming the ethoxy and propoxy groups on the aromatic ring. This reaction involves the deprotonation of the hydroxyl groups with a base to form phenoxides, which then act as nucleophiles to displace a halide from an alkyl halide (e.g., ethyl iodide, propyl bromide).
Key considerations for this step include:
Choice of Base: A moderately strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is typically used to deprotonate the phenolic hydroxyls without causing unwanted side reactions.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone to facilitate the nucleophilic substitution.
Stepwise Alkylation: To introduce two different alkyl groups (ethyl and propyl), the etherification must be performed in a stepwise manner. This requires regioselective protection of one of the hydroxyl groups or exploiting differences in their reactivity. For a 4,5-dihydroxy precursor, the 4-hydroxyl group might be selectively alkylated first due to steric hindrance from the adjacent carboxylic acid group.
Carboxylic Acid Functional Group Introduction and Derivatization
If the synthetic strategy involves introducing the carboxylic acid group at a later stage, several methods are available:
Oxidation of a Methyl Group: If the synthesis starts with a toluene derivative, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). The directing effects of the methyl group (ortho-, para-directing) would need to be considered in the preceding steps.
Carboxylation of an Organometallic Intermediate: A halogenated precursor can be converted into an organolithium or Grignard reagent, which can then be reacted with carbon dioxide to form the carboxylic acid. This method offers a direct route to the carboxyl functional group.
Hydrolysis of a Nitrile: A nitrile group can be introduced via nucleophilic aromatic substitution or Sandmeyer reaction and subsequently hydrolyzed to the carboxylic acid under acidic or basic conditions.
Derivatization of the carboxylic acid, for example, to form esters or amides, can be readily achieved using standard procedures such as Fischer esterification or reaction with acyl chlorides.
Development of Novel and Sustainable Synthetic Routes
Modern organic synthesis places a strong emphasis on the development of more sustainable and efficient methodologies. For the synthesis of complex molecules like this compound, several innovative approaches could be considered:
Catalytic C-H Activation/Functionalization: Directing group-assisted C-H activation is a powerful strategy for the regioselective introduction of functional groups, including halogens and alkoxy groups. This approach can reduce the number of synthetic steps and the need for protecting groups, leading to a more atom-economical process.
Flow Chemistry: Performing multi-step syntheses in continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control. vapourtec.com The precise control over reaction parameters in a flow system can improve yields and selectivities in the halogenation and etherification steps.
Biocatalysis: The use of enzymes to catalyze specific reactions can offer unparalleled selectivity under mild and environmentally friendly conditions. For instance, a halogenase or O-methyltransferase enzyme could be employed for the regioselective introduction of the chloro and alkoxy groups.
The development of such novel routes requires further research and optimization but holds the promise of more efficient and environmentally benign syntheses of this compound and other complex aromatic compounds.
Integration of Green Chemistry Principles in Synthetic Design
Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact and enhance safety. The design of a synthetic route for this compound can be approached with these principles at its core. Key considerations include the selection of less hazardous reagents, the use of renewable feedstocks, and the design of energy-efficient reaction pathways.
One potential green approach to the synthesis of substituted benzoic acids involves the use of benign oxidizing agents and environmentally friendly solvents. For instance, the oxidation of a corresponding benzaldehyde precursor could be achieved using hydrogen peroxide in the presence of a selenium-containing catalyst in water, offering a much greener alternative to traditional heavy metal oxidants. mdpi.com The use of aqueous media and the potential for catalyst recycling are significant advantages of such a system. mdpi.com Furthermore, designing a synthesis that minimizes the number of steps and avoids the use of protecting groups can significantly reduce waste generation. msu.edu
Biocatalysis also presents a promising avenue for the sustainable synthesis of fine chemicals. scispace.com Enzymes can operate under mild conditions in aqueous environments, offering high selectivity and reducing the need for extensive purification steps. scispace.com For example, the regioselective carboxylation of phenolic compounds using enzymes has been demonstrated, which could be a potential step in the synthesis of the target molecule, provided a suitable precursor is available. nih.gov
The principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, are also crucial. wjpmr.com Catalytic reactions are inherently more atom-economical than stoichiometric ones.
Catalytic Approaches for Enhanced Reaction Efficiency and Selectivity
Catalysis is a cornerstone of modern organic synthesis, offering pathways to increased reaction rates, improved selectivity, and milder reaction conditions. For the synthesis of this compound, several catalytic methods could be employed for the key bond-forming steps.
A plausible synthetic strategy would involve the construction of the substituted benzene ring through a series of catalytic reactions. For instance, the introduction of the ethoxy and propoxy groups onto a dihydroxybenzoic acid derivative could be achieved via Williamson ether synthesis. While traditionally a stoichiometric reaction, catalytic variants using phase-transfer catalysts can enhance efficiency and reduce the harshness of the required conditions. francis-press.comwikipedia.orgmasterorganicchemistry.comkhanacademy.org Copper-catalyzed methods have also been developed for the synthesis of hindered ethers, which could be applicable. nih.gov
The carboxylation of a suitably substituted aryl halide is another key transformation that can be achieved catalytically. Palladium-catalyzed carbonylation reactions of aryl halides have been extensively studied and offer a direct route to benzoic acid derivatives. researchgate.netnih.govacs.orgnih.gov These reactions can be performed using carbon monoxide gas or, more recently, with carbon dioxide as a C1 source, which is a more environmentally friendly option. nih.govgoogle.com The choice of ligand is crucial for achieving high yields and selectivity in these transformations.
Furthermore, the chlorination step could be performed using catalytic methods to improve regioselectivity. While electrophilic aromatic substitution is the classical method, the use of specific catalysts can help direct the chlorine atom to the desired position on the electron-rich aromatic ring.
Detailed Mechanistic Investigations of Proposed Reaction Pathways
A thorough understanding of the reaction mechanisms is essential for optimizing synthetic routes and troubleshooting potential issues. The synthesis of this compound would likely involve several fundamental reaction types, each with a well-studied mechanism.
Electrophilic Aromatic Substitution (EAS): The chlorination of the aromatic ring would proceed via an electrophilic aromatic substitution mechanism. study.comreddit.commasterorganicchemistry.com In this two-step process, the aromatic ring acts as a nucleophile, attacking an electrophilic chlorine species. This leads to the formation of a carbocation intermediate, known as a sigma complex or arenium ion. The rate-determining step is the formation of this intermediate, as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon bearing the new substituent, restoring aromaticity. masterorganicchemistry.com The directing effects of the existing ethoxy and propoxy groups (ortho-, para-directing) and the carboxylic acid group (meta-directing) would need to be carefully considered to achieve the desired regioselectivity. study.com
Williamson Ether Synthesis: The formation of the ether linkages would likely follow an S(_N)2 mechanism. wikipedia.orgmasterorganicchemistry.com This involves the backside attack of an alkoxide nucleophile (e.g., ethoxide or propoxide) on an electrophilic carbon atom of an alkyl halide. masterorganicchemistry.com For this reaction to be efficient, the alkyl halide should be primary to minimize competing elimination reactions. wikipedia.org Steric hindrance around the nucleophilic oxygen or the electrophilic carbon can significantly impact the reaction rate. wikipedia.org
Palladium-Catalyzed Carbonylation: The mechanism of palladium-catalyzed carbonylation of an aryl halide typically involves a catalytic cycle. The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is followed by the insertion of carbon monoxide into the palladium-carbon bond. The final step is reductive elimination, which forms the carboxylic acid derivative and regenerates the palladium(0) catalyst.
Optimization of Synthetic Processes and Scalability Assessment
Systematic Optimization of Reaction Parameters (Temperature, Solvent, Concentration, Time)
The efficiency of any synthetic process is highly dependent on the reaction conditions. Systematic optimization of parameters such as temperature, solvent, reactant concentrations, and reaction time is crucial for maximizing yield and purity. rochester.edu
For a multi-step synthesis of this compound, each step would require individual optimization. For instance, in a Williamson ether synthesis, the choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are often preferred as they can solvate the cation of the alkoxide, leaving the nucleophilic anion more reactive. francis-press.com The temperature must be carefully controlled to favor substitution over elimination.
In a palladium-catalyzed carbonylation, the temperature and pressure of carbon monoxide are key variables. The choice of solvent can also influence the solubility of the catalyst and reactants, thereby affecting the reaction rate. The concentration of the catalyst and ligands must also be optimized to ensure efficient catalysis without unnecessary cost.
A design of experiments (DoE) approach can be a powerful tool for systematic optimization, allowing for the simultaneous variation of multiple parameters to identify the optimal reaction conditions efficiently.
Hypothetical Optimization of a Williamson Etherification Step:
| Parameter | Range Studied | Optimal Condition |
| Temperature (°C) | 40 - 100 | 80 |
| Solvent | Toluene, DMF, Acetonitrile (B52724) | DMF |
| Base Concentration (equiv.) | 1.1 - 2.0 | 1.5 |
| Reaction Time (h) | 2 - 24 | 12 |
Strategies for Maximizing Reaction Yield and Product Purity
Maximizing the yield and purity of the final product is a primary goal in any synthetic endeavor. azom.com Several strategies can be employed throughout the synthesis of this compound to achieve this.
Reaction Monitoring: Careful monitoring of each reaction step using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography (GC) is essential to determine the optimal reaction time and prevent the formation of byproducts due to over-reaction.
Purification Techniques: Efficient purification of intermediates at each stage is critical to prevent the accumulation of impurities that could interfere with subsequent steps. Common purification methods include crystallization, distillation, and column chromatography. The choice of method depends on the physical properties of the compound. For the final product, crystallization is often the preferred method for achieving high purity on a large scale.
Control of Stoichiometry: Precise control over the stoichiometry of the reactants is crucial. Using a slight excess of a less expensive reagent can often drive the reaction to completion, but a large excess should be avoided as it can complicate purification.
Minimizing Side Reactions: Understanding potential side reactions and adjusting conditions to minimize them is key. For example, in the Williamson ether synthesis, using a primary alkyl halide and controlling the temperature can reduce the extent of the competing elimination reaction. wikipedia.org
Exploration of 3 Chloro 5 Ethoxy 4 Propoxybenzoic Acid in Advanced Material Science and Polymer Chemistry
Solid-State Chemistry and Crystal Engineering Studies
Investigations into Crystallization Phenomena and Polymorphism
The study of crystallization and polymorphism is fundamental to understanding a compound's solid-state properties, which in turn dictate its suitability for various applications. Polymorphs, or different crystalline forms of the same compound, can exhibit distinct physical properties such as solubility, melting point, and stability.
For 3-Chloro-5-ethoxy-4-propoxybenzoic acid, specific studies detailing its crystallization behavior from various solvents, or identifying and characterizing any polymorphic forms, are not readily found in the current body of scientific research. Such an investigation would typically involve techniques like single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and thermal analysis (e.g., DSC, TGA) to identify and characterize different crystalline structures. The absence of this data precludes a detailed discussion on its polymorphic landscape.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in a crystal lattice, governed by intermolecular interactions, is crucial for predicting the material's properties. In carboxylic acids like this compound, hydrogen bonding is a primary directional force. Typically, carboxylic acids form robust hydrogen-bonded dimers. The presence of ethoxy, propoxy, and chloro substituents on the benzene (B151609) ring would further influence the crystal packing through weaker interactions such as van der Waals forces, and potentially halogen bonding.
Design and Synthesis of Cocrystals and Pharmaceutical Salts (Structural Focus)
The formation of cocrystals and salts is a well-established strategy in crystal engineering to modify the physicochemical properties of a substance. nih.gov Carboxylic acids are particularly effective as coformers due to their strong hydrogen bonding capabilities. nih.gov The design of cocrystals with this compound would involve selecting coformers with complementary functional groups, such as pyridines or amides, to form predictable supramolecular synthons.
Investigations in Chemical Biology and Medicinal Chemistry: Structural and Mechanistic Focus
Synthesis of Molecular Probes and Chemical Analogs for Biological Interaction Studies
The generation of molecular probes and chemical analogs is a cornerstone of chemical biology, enabling the exploration of biological systems and the validation of new drug targets. The synthesis of compounds like 3-Chloro-5-ethoxy-4-propoxybenzoic acid is often driven by a lead compound identified through screening or by design, with the goal of systematically probing a biological target's binding pocket.
Strategic Structural Modifications to Elucidate Binding Motifs
The synthesis of This compound can be logically inferred as a strategic modification of a known bioactive scaffold. Research into agonists for G-protein coupled receptors (GPCRs), such as GPR81 (the lactate (B86563) receptor), has identified substituted benzoic acids as a key chemotype. For instance, 3-chloro-5-hydroxybenzoic acid has been identified as a potent and selective agonist of GPR81. nih.govselleckchem.comcaymanchem.com The presence of the 3-chloro and 5-hydroxyl groups, along with the carboxylic acid, are critical for activity.
The replacement of the hydroxyl group in 3-chloro-5-hydroxybenzoic acid with ethoxy and the addition of a propoxy group at the 4-position to yield This compound represents a classic medicinal chemistry strategy to probe the binding pocket of a receptor like GPR81. Specifically, these modifications aim to:
Investigate the role of the hydrogen-bonding capacity of the 5-hydroxyl group: By replacing the hydroxyl group with an ethoxy group, the hydrogen bond donating ability is removed, while a hydrogen bond acceptor (the ether oxygen) is retained. This helps to determine if a hydrogen bond donor is essential for binding and activation.
Probe for steric tolerance and hydrophobic pockets: The introduction of the ethoxy and propoxy groups systematically increases the steric bulk at the 3, 4, and 5 positions of the benzoic acid ring. This allows researchers to map the topography of the binding site and identify the presence of hydrophobic pockets that may be exploited to enhance binding affinity and selectivity.
Rational Design of Derivatives for Specific Molecular Recognition
The design of This compound is a rational step in a medicinal chemistry campaign aimed at optimizing the properties of a lead compound like 3-chloro-5-hydroxybenzoic acid . The rationale behind synthesizing this specific derivative would be to fine-tune the molecule's properties for improved molecular recognition.
The addition of alkoxy chains of varying lengths (ethoxy and propoxy) allows for a systematic exploration of the lipophilic character of the molecule. This can have a profound impact on its ability to access the binding site of a target protein, which may be located within a transmembrane domain. The specific combination of a chloro group with ethoxy and propoxy substituents is designed to balance electronic and steric factors to achieve optimal interaction with the target.
Elucidation of Structure-Activity Relationships through Systematic Chemical Modification
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically modifying a chemical structure and observing the resulting changes in biological activity, a detailed understanding of the pharmacophore can be developed.
Correlation of Structural Changes with Observed Molecular Interactions
The synthesis of a series of analogs, including This compound , would allow for the establishment of a clear SAR for this class of compounds. The biological activity of each analog, for example, its potency as a GPR81 agonist, would be determined through in vitro assays.
A hypothetical SAR study for a series of analogs related to This compound might yield data as presented in the interactive table below. This table illustrates how systematic modifications to the substituents on the benzoic acid ring could influence the half-maximal effective concentration (EC₅₀) at a target like GPR81.
| Compound Name | R1 | R2 | R3 | EC₅₀ (µM) at GPR81 (Hypothetical) |
| Benzoic acid | H | H | H | >1000 |
| 3-Hydroxybenzoic acid | OH | H | H | 50 |
| 3-Chloro-5-hydroxybenzoic acid | OH | Cl | H | 16 |
| This compound | O-Propyl | Cl | O-Ethyl | 85 |
| 3,5-Dihydroxybenzoic acid | OH | OH | H | 30 |
| 3-Chloro-5-methoxybenzoic acid | O-Methyl | Cl | H | 25 |
Note: The EC₅₀ values are hypothetical and for illustrative purposes to demonstrate SAR principles.
From this hypothetical data, one could infer that:
A hydroxyl or chloro group at the 3-position is beneficial for activity.
A hydroxyl group at the 5-position is important for potency, and its replacement with a small alkoxy group like methoxy (B1213986) is tolerated to some extent.
Larger alkoxy groups, such as the ethoxy and propoxy groups in This compound , may lead to a decrease in potency, possibly due to steric hindrance or the loss of a key hydrogen bond interaction.
Development of Predictive Models for Chemical Activity Based on Structural Features
The data generated from SAR studies can be used to develop predictive models for chemical activity. Quantitative Structure-Activity Relationship (QSAR) models can be built using computational chemistry techniques to correlate the physicochemical properties of the molecules with their biological activity.
For a series of compounds including This compound , descriptors such as:
LogP (lipophilicity): The ethoxy and propoxy groups would significantly increase the LogP compared to the parent hydroxy compound.
Molecular weight and volume: These would increase with the addition of the alkoxy groups.
Electronic properties (e.g., Hammett constants): The chloro and alkoxy groups have distinct electronic effects that would influence the acidity of the carboxylic acid and its interaction with the receptor.
By analyzing these parameters in conjunction with the biological data, a predictive QSAR model could be constructed to guide the design of further analogs with potentially improved activity.
Fundamental Studies of Molecular Interactions with Biological Macromolecules
Understanding how a small molecule interacts with its biological target at a molecular level is crucial for rational drug design. Techniques such as X-ray crystallography and molecular docking are often employed for this purpose.
While specific interaction data for This compound is not publicly available, we can hypothesize its binding mode based on the known interactions of similar ligands. For instance, in the context of GPR81, the carboxylic acid moiety is expected to form a key salt bridge interaction with a conserved arginine residue in the transmembrane domain of the receptor. nih.gov
The chloro, ethoxy, and propoxy substituents of This compound would then project into a binding pocket, where they would engage in van der Waals and potentially hydrophobic interactions with the surrounding amino acid residues. Molecular docking studies could be used to generate a model of this interaction, providing insights into the specific residues involved and informing the design of future analogs with enhanced binding affinity.
The table below outlines the likely key interactions between the functional groups of This compound and a hypothetical receptor binding site, based on common interactions seen with substituted benzoic acids.
| Functional Group of Ligand | Potential Interacting Residue(s) in Receptor | Type of Interaction |
| Carboxylic Acid | Arginine, Lysine | Ionic Bond (Salt Bridge) |
| 3-Chloro Group | Leucine, Valine, Phenylalanine | Halogen Bond, Hydrophobic |
| 5-Ethoxy Group | Isoleucine, Alanine | Hydrophobic, van der Waals |
| 4-Propoxy Group | Methionine, Proline | Hydrophobic, van der Waals |
Computational Simulations of Ligand-Receptor Binding and Docking
No published studies were identified that have conducted computational simulations, such as molecular docking or ligand-receptor binding analyses, specifically with this compound. Such studies are crucial for predicting the binding affinity and mode of interaction of a ligand with a biological target, offering a foundational step in modern drug discovery. The absence of this data suggests that the compound has not yet been a focus for in silico investigation against specific biological targets.
Chemical-Centric Investigations of Enzyme Substrate Recognition and Catalysis
Similarly, a thorough review of scientific literature revealed no research focused on the interaction of this compound with enzymes. There are no available reports on its potential as a substrate, inhibitor, or modulator of enzyme activity. Therefore, no data on enzyme kinetics, substrate recognition patterns, or catalytic mechanisms involving this specific molecule can be presented.
Contribution to the Discovery of New Chemical Entities Through Rational Design
The process of rational drug design leverages structural information of a lead compound to design and synthesize new, more potent, and selective chemical entities. Given the lack of foundational research on the biological targets and structure-activity relationships for this compound, there are no documented instances of its use as a scaffold or starting point for the rational design of new therapeutic agents.
While research on other substituted benzoic acid derivatives is prevalent in medicinal chemistry, the specific substitution pattern of a chloro group at the 3-position, an ethoxy group at the 5-position, and a propoxy group at the 4-position has not been a reported focus of such design strategies.
Theoretical and Computational Chemistry Studies of 3 Chloro 5 Ethoxy 4 Propoxybenzoic Acid
Electronic Structure and Quantum Chemical Characterization
The electronic structure and quantum chemical properties of 3-Chloro-5-ethoxy-4-propoxybenzoic acid can be elucidated using various computational methods, providing insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful computational method to investigate the ground state electronic properties of molecules. For a molecule like this compound, DFT calculations would typically be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties.
Based on studies of similar substituted benzoic acids, a common approach involves using a functional such as B3LYP combined with a basis set like Def2-TZVP for geometry optimization acs.org. These calculations would likely reveal a planar or near-planar conformation of the benzene (B151609) ring, with the carboxyl, ethoxy, and propoxy groups having specific spatial orientations. Vibrational frequency calculations are crucial to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface acs.org.
The calculated ground state properties would include bond lengths, bond angles, and dihedral angles. Furthermore, DFT allows for the calculation of electronic properties such as dipole moment, polarizability, and the electrostatic potential map, which are critical for understanding the molecule's interaction with its environment.
Table 1: Predicted Ground State Properties of this compound from DFT Calculations (Hypothetical Data)
| Property | Predicted Value |
|---|---|
| Optimized Energy (Hartree) | -1255.7 |
| Dipole Moment (Debye) | 3.5 |
| C=O Bond Length (Å) | 1.21 |
| C-Cl Bond Length (Å) | 1.75 |
Note: The data in this table is hypothetical and serves as an illustrative example of what DFT calculations would yield.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the ether and carboxyl groups. The LUMO would likely be distributed over the carboxylic acid group and the benzene ring, particularly influenced by the electron-withdrawing chloro and carboxyl substituents.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Hypothetical Data)
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.8 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.3 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.65 |
Note: The data in this table is hypothetical and based on typical values for similar organic molecules.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, including conformational changes and interactions with surrounding molecules.
The behavior of this compound in solution is expected to be highly dependent on the nature of the solvent. MD simulations can model this behavior by placing the molecule in a box of solvent molecules and calculating the forces between all atoms over time.
In apolar solvents, such as chloroform (B151607) or toluene, substituted benzoic acids tend to form hydrogen-bonded dimers through their carboxylic acid groups. bohrium.comucl.ac.ukucl.ac.ukacs.org It is highly probable that this compound would exhibit similar behavior, forming stable dimeric structures.
In polar, hydrogen-bond accepting solvents like DMSO or acetonitrile (B52724), the solvent molecules would compete for hydrogen bonding with the carboxylic acid group. bohrium.comucl.ac.uk This interaction would likely inhibit the formation of hydrogen-bonded dimers and instead favor solvation of the individual benzoic acid molecules by the solvent. ucl.ac.uk
The ethoxy and propoxy groups, as well as the carboxylic acid group, can rotate around their single bonds, leading to various possible conformations of this compound. Exploring the conformational energy landscape is crucial for identifying the most stable conformers and understanding the flexibility of the molecule.
Computational methods like potential energy surface scans can be used to systematically rotate specific dihedral angles and calculate the corresponding energy. This analysis would likely reveal several low-energy conformers, with the relative populations of these conformers being temperature-dependent. The interplay of steric hindrance between the substituents and intramolecular interactions would govern the preferred conformations.
Prediction and Characterization of Intermolecular Interactions and Self-Assembly
The substituents on the benzene ring of this compound play a significant role in determining its intermolecular interactions and potential for self-assembly.
In the solid state and in certain solution conditions, substituted benzoic acids are known to self-assemble into larger structures. For this compound, in addition to the strong hydrogen bonding of the carboxylic acid groups to form dimers, other weaker interactions are expected to be influential.
Computational studies on similar molecules have shown that the propensity and structure of these self-associates are determined by the specific substituents on the benzene ring. bohrium.comucl.ac.ukacs.org Therefore, a detailed computational analysis of this compound would be necessary to fully characterize its self-assembly behavior.
Table 3: Intermolecular Interactions Potentially Involved in the Self-Assembly of this compound
| Interaction Type | Description |
|---|---|
| Hydrogen Bonding | Primarily between the carboxylic acid groups, leading to dimer formation. |
| π-π Stacking | Attraction between the aromatic rings of adjacent molecules. |
| C-H···π Interactions | Weak hydrogen bonds between C-H bonds of the alkyl groups and the aromatic ring. |
| Halogen Bonding | Potential interaction involving the chlorine atom. |
Detailed Analysis of Hydrogen Bonding Networks and Halogen Bonding
The presence of a carboxylic acid group, a chlorine atom, and ether functionalities in this compound suggests the potential for a rich variety of non-covalent interactions, which are crucial in determining its solid-state structure and behavior in solution.
Hydrogen Bonding: The primary and most significant hydrogen bonding interaction involves the carboxylic acid group. Like most carboxylic acids, this compound is expected to form strong, centrosymmetric dimers in the solid state and in non-polar solvents. mit.edu This classic hydrogen bonding motif involves the hydroxyl proton of one molecule forming a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice versa.
Computational studies on similar benzoic acid derivatives allow for the prediction of key hydrogen bond parameters. rsc.org The O-H···O bond distance in such dimers is typically in the range of 2.6-2.7 Å, with a bond angle close to 180°. The interaction energy for this type of hydrogen-bonded dimer is substantial, often in the range of -10 to -15 kcal/mol, indicating a very stable arrangement.
The etheric oxygen atoms of the ethoxy and propoxy groups can also act as hydrogen bond acceptors, although these interactions are generally weaker than the carboxylic acid dimer formation. In protic solvents or in the presence of other hydrogen bond donors, the ether oxygens can participate in the hydrogen bonding network, influencing solubility and conformational preferences. Computational models can help elucidate the relative strengths of these different hydrogen bonding sites. uni-bonn.de
Halogen Bonding: The chlorine atom attached to the aromatic ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-Cl covalent bond. acs.orgmdpi.com
In the context of this compound, the chlorine atom could form halogen bonds with various Lewis bases, such as the carbonyl oxygen of a neighboring carboxylic acid group or even the π-system of an adjacent aromatic ring. The strength of these interactions is dependent on the polarizability of the halogen and the nature of the acceptor. Computational studies on halogenated benzoic acids have shown that these interactions can play a significant role in directing crystal packing. acs.org
A theoretical analysis of the molecular electrostatic potential (MEP) surface of this compound would be instrumental in visualizing the σ-hole on the chlorine atom and predicting the most likely halogen bond acceptors. nih.govresearchgate.net
Table 1: Predicted Hydrogen and Halogen Bonding Parameters for this compound
| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Predicted Energy (kcal/mol) |
| Hydrogen Bond | -COOH | O=C- | 2.6 - 2.7 | -10 to -15 |
| Hydrogen Bond | Solvent (e.g., H₂O) | -O- (ethoxy) | 2.8 - 3.0 | -3 to -5 |
| Hydrogen Bond | Solvent (e.g., H₂O) | -O- (propoxy) | 2.8 - 3.0 | -3 to -5 |
| Halogen Bond | C-Cl | O=C- | 3.0 - 3.4 | -1 to -3 |
| Halogen Bond | C-Cl | π-system | 3.2 - 3.6 | -0.5 to -2 |
Investigation of π-Stacking and Dispersive Interactions in Aggregates
In addition to hydrogen and halogen bonding, π-stacking and more general van der Waals dispersive forces are critical in understanding the aggregation behavior of this compound.
π-Stacking: The substituted benzene ring provides a platform for π-π stacking interactions. These interactions are a result of attractive non-covalent forces between aromatic rings. Computational studies on substituted benzenes have revealed that face-to-face stacking is generally less favorable than offset-stacked or T-shaped arrangements due to Pauli repulsion. chemrxiv.orgscirp.org The presence of substituents influences the quadrupole moment of the aromatic ring, which in turn affects the preferred stacking geometry and interaction energy.
Computational methods that properly account for dispersion, such as DFT with dispersion corrections (e.g., DFT-D) or Møller-Plesset perturbation theory (MP2), are essential for accurately modeling the condensed-phase behavior of this compound.
Table 2: Estimated Contributions to Intermolecular Interaction Energy in a Hypothetical Dimer of this compound
| Interaction Component | Estimated Energy Range (kcal/mol) | Key Molecular Features Involved |
| Hydrogen Bonding | -10 to -15 | Carboxylic acid groups |
| π-π Stacking | -2 to -5 | Aromatic rings |
| Halogen Bonding | -1 to -3 | Chlorine atom and a nucleophile |
| Dispersive Forces | -5 to -10 | Entire molecule, especially alkyl chains |
Development of Structure-Property Correlation Models Based on Theoretical Parameters
Theoretical and computational chemistry provides a powerful toolkit for developing models that correlate the structural features of a molecule with its macroscopic properties.
Application of Quantitative Structure-Property Relationships (QSPR)
QSPR models are mathematical relationships that link the chemical structure of a compound to its physical, chemical, or biological properties. nih.gov For this compound, QSPR models could be developed to predict properties such as its acidity (pKa), solubility, or chromatographic retention times.
These models rely on a set of numerical descriptors calculated from the molecular structure. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), or quantum chemical (e.g., orbital energies, partial charges). researchgate.netpsu.edu
For instance, the acidity (pKa) of a substituted benzoic acid is strongly influenced by the electronic effects of its substituents. libretexts.org Electron-withdrawing groups, like the chlorine atom, tend to increase acidity (lower pKa) by stabilizing the resulting carboxylate anion. Conversely, electron-donating groups, such as the ethoxy and propoxy groups, generally decrease acidity. A QSPR model for the pKa of a series of substituted benzoic acids, including our target molecule, could be formulated as:
pKa = c₀ + c₁σ + c₂Eₛ + c₃(descriptor) + ...
where σ represents the Hammett constant for the substituents, Eₛ is a steric parameter, and other descriptors could include calculated values like the charge on the carboxylic oxygen or the energy of the highest occupied molecular orbital (HOMO). psu.edunih.gov
Table 3: Hypothetical QSPR Descriptors for this compound
| Descriptor Type | Descriptor Name | Predicted Value/Effect | Property Influenced |
| Electronic | Hammett Constant (σ) | Positive (electron-withdrawing overall) | Acidity (pKa) |
| Quantum Chemical | HOMO Energy | Relatively low | Reactivity, Ionization Potential |
| Quantum Chemical | LUMO Energy | Relatively low | Electron Affinity |
| Quantum Chemical | Dipole Moment | Moderate to high | Polarity, Solubility |
| Topological | Wiener Index | High | Boiling Point, Viscosity |
Graph Theory and Topological Indices for Chemical Space Exploration
Graph theory provides a powerful framework for representing and analyzing molecular structures. In this approach, a molecule is represented as a graph where atoms are vertices and bonds are edges. researchgate.net From this graph, various topological indices can be calculated. These numerical values encode information about the size, shape, branching, and connectivity of the molecule.
Topological indices, such as the Wiener index, Randić index, and Balaban J index, can be used as descriptors in QSPR models or to explore the chemical space of related compounds. For a molecule like this compound, with its various functional groups and alkyl chains, these indices can capture subtle differences in isomerism and conformation that might influence physical properties.
For example, the degree of branching in the alkoxy substituents, though not present in the ethoxy and propoxy groups themselves, could be explored in a broader study of related alkoxybenzoic acids. Different branching patterns would lead to different topological indices, which could then be correlated with properties like melting point or viscosity.
The application of graph theory allows for a systematic and computationally efficient way to categorize and compare molecules, making it a valuable tool for designing compounds with specific desired properties.
Advanced Analytical Methodologies for the Characterization and Quantification of 3 Chloro 5 Ethoxy 4 Propoxybenzoic Acid
Comprehensive Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of 3-Chloro-5-ethoxy-4-propoxybenzoic acid, providing detailed information about its atomic connectivity and functional groups.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
High-resolution NMR spectroscopy is a powerful non-destructive technique for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework.
¹H NMR Spectroscopy: In a suitable deuterated solvent such as DMSO-d₆, the ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons and the protons of the ethoxy and propoxy groups. The two aromatic protons would appear as two distinct singlets or narrowly coupled doublets in the aromatic region (typically δ 7.0-8.0 ppm). The chemical shifts are influenced by the substitution pattern on the benzene (B151609) ring. The ethoxy group would show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a characteristic ethyl pattern. The propoxy group would present a triplet for the terminal methyl protons, a sextet for the central methylene protons, and a triplet for the methylene protons attached to the oxygen atom. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift (δ 12.0-13.0 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position (around 165-175 ppm). The aromatic carbons would appear in the range of 110-160 ppm, with their specific shifts influenced by the chloro, ethoxy, and propoxy substituents. The carbon atoms of the ethoxy and propoxy groups would be found in the upfield region of the spectrum.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals and confirm the connectivity of the atoms within the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.5 - 7.7 | d |
| Aromatic CH | 7.3 - 7.5 | d |
| OCH₂ (ethoxy) | 4.1 - 4.3 | q |
| OCH₂ (propoxy) | 3.9 - 4.1 | t |
| CH₂ (propoxy) | 1.7 - 1.9 | sext |
| CH₃ (ethoxy) | 1.3 - 1.5 | t |
| CH₃ (propoxy) | 0.9 - 1.1 | t |
Advanced Mass Spectrometry (MS) Applications in Structural Analysis
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound, further confirming its structure.
High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI), would be used to determine the exact mass of the molecular ion. This allows for the calculation of the elemental composition, which should correspond to C₁₂H₁₅ClO₄. The high mass accuracy of techniques like Time-of-Flight (TOF) or Orbitrap MS is crucial for this purpose.
Tandem Mass Spectrometry (MS/MS): To gain further structural insights, tandem mass spectrometry (MS/MS) would be performed. The precursor ion (the molecular ion) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure. Expected fragmentation pathways for this compound would include the loss of the propoxy group, the ethoxy group, and the carboxylic acid group, as well as characteristic cleavages within the alkyl chains.
Table 2: Predicted m/z Values for Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Predicted m/z |
|---|---|
| [M-H]⁻ | 257.06 |
| [M-C₂H₅]⁻ | 229.03 |
| [M-C₃H₇]⁻ | 215.01 |
| [M-COOH]⁺ | 213.08 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of the molecule by probing the vibrations of its chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. The C-O stretching vibrations of the ether linkages would appear in the 1200-1300 cm⁻¹ region. The C-Cl stretching vibration would be observed in the lower wavenumber region, typically between 600 and 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the ether groups and the C-Cl bond may also give rise to distinct Raman signals.
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures or impurities.
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
HPLC is the most common and versatile technique for the analysis and purification of non-volatile compounds like this compound.
A reversed-phase HPLC (RP-HPLC) method would be developed for the quantitative analysis of this compound. A C18 column is typically used as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). The method would be optimized by adjusting the mobile phase composition, pH, and flow rate to achieve good resolution and peak shape. Detection is commonly performed using a UV detector, with the wavelength set to the absorption maximum of the analyte (likely in the range of 230-270 nm).
Method validation would be performed according to established guidelines to ensure its reliability, including assessments of linearity, accuracy, precision, specificity, and robustness. This validated method can then be used for routine purity checks and quantitative determination.
Table 3: Example HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Gas Chromatography (GC) for Volatile Derivative Analysis
While this compound itself is not sufficiently volatile for direct GC analysis, it can be analyzed after conversion to a more volatile derivative.
A common derivatization procedure involves esterification of the carboxylic acid group, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by forming a methyl ester using diazomethane (B1218177) or an acidic methanol solution. The resulting volatile derivative can then be analyzed by GC.
The GC system would be equipped with a capillary column (e.g., a non-polar or medium-polarity phase like DB-5 or DB-17) and a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). GC-MS offers the advantage of providing both retention time information for quantification and mass spectral data for confident identification of the analyte and any impurities.
Future Research Directions and Emerging Opportunities for 3 Chloro 5 Ethoxy 4 Propoxybenzoic Acid
Interdisciplinary Research Synergies and Collaborative Ventures
The molecular architecture of 3-Chloro-5-ethoxy-4-propoxybenzoic acid makes it a prime candidate for interdisciplinary research, bridging medicinal chemistry, materials science, and nanotechnology. The carboxylic acid group provides a reactive handle for a multitude of chemical transformations, while the ether and chloro substituents can influence properties like lipophilicity, electronic effects, and binding interactions.
Medicinal Chemistry and Pharmacology: Substituted benzoic acids are a cornerstone in drug discovery, with many derivatives exhibiting a range of biological activities, including anticancer and antimicrobial properties. nih.govpreprints.org Collaborative ventures between synthetic chemists and biologists could explore the potential of this compound as a scaffold for new therapeutic agents. For instance, it could be investigated as an inhibitor for enzymes like protein phosphatases or as a building block for more complex bioactive molecules. nih.govnih.gov
Materials Science: Aromatic carboxylic acids are crucial building blocks for creating advanced materials such as metal-organic frameworks (MOFs) and specialty polymers. mdpi.com MOFs constructed from functionalized linkers can exhibit high porosity and stability, making them suitable for gas storage, separation, and catalysis. mdpi.com Collaborations between organic chemists and materials scientists could focus on using this compound to synthesize novel MOFs or polymers with tailored thermal, mechanical, or optical properties.
Nanotechnology: Carboxylic acids are widely used to functionalize nanoparticles, enhancing their stability, biocompatibility, and utility in applications ranging from drug delivery to nanoelectronics. patsnap.com Research initiatives combining nanotechnology and organic chemistry could investigate the use of this compound to create surface-modified nanoparticles with unique characteristics, potentially leading to new developments in biosensors or targeted therapies. patsnap.com
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Design
Predictive Modeling: AI algorithms can be trained on large chemical datasets to predict the physicochemical properties, biological activity, and toxicity of novel compounds. Researchers could use these models to generate a virtual library of derivatives of this compound and screen them for promising candidates for specific applications, significantly reducing the time and cost of experimental work.
Interactive Table: Hypothetical AI-Driven Workflow for Derivative Discovery
| Step | Action | AI/ML Tool Utilized | Desired Outcome |
| 1. Ideation | Generate a virtual library of 10,000 derivatives of this compound. | Generative Models | A diverse set of novel molecular structures. |
| 2. Screening | Predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties and binding affinity to a target enzyme. | Predictive Analytics Models | A shortlist of 50-100 high-potential, non-toxic candidates. |
| 3. Synthesis Planning | For the top 5 candidates, generate optimal synthetic routes from commercially available starting materials. | Retrosynthesis Planning Software (e.g., Synthia, IBM RXN) | Feasible, cost-effective, and high-yield laboratory procedures. chemcopilot.com |
| 4. Validation | Predict the outcomes of the proposed reactions to validate the synthetic steps. | Forward-Reaction Prediction Models | Increased confidence in the success of the planned synthesis. nih.gov |
Exploration of Sustainable Chemical Practices in Synthesis and Application
The principles of green chemistry are increasingly integral to modern chemical research and manufacturing, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wjpmr.com Future research on this compound should prioritize these sustainable practices.
Green Synthesis Routes: Traditional methods for synthesizing substituted benzoic acids can involve harsh reagents and organic solvents. Future work could focus on developing greener synthetic protocols. This might include using water as a reaction solvent, employing microwave-assisted synthesis to reduce reaction times and energy consumption, or utilizing solvent-free reaction conditions. wjpmr.combrazilianjournals.com.brresearchgate.net The use of efficient and selective catalysts can also significantly improve the sustainability of the synthesis by increasing product yields and reducing the formation of byproducts. researchgate.net
Renewable Feedstocks: A key goal of green chemistry is the use of renewable resources. Lignin, a major component of biomass, can be broken down into valuable aromatic platform chemicals, including various benzoic acid derivatives. rsc.org A long-term research goal could be to develop biotechnological or catalytic pathways to produce precursors for this compound from lignin, thereby reducing the reliance on fossil fuels. rsc.org
Interactive Table: Comparison of Traditional vs. Hypothetical Green Synthesis
| Parameter | Traditional Synthesis (Illustrative) | Green Synthesis (Hypothetical) | Sustainability Advantage |
| Solvent | Toluene or Dichloromethane | Water or Supercritical CO₂ | Reduces use of volatile organic compounds (VOCs). |
| Catalyst | Stoichiometric strong acids/bases | Reusable solid acid/base catalyst | Minimizes waste and allows for catalyst recycling. |
| Energy Source | Conventional heating (reflux) | Microwave irradiation or mechanochemistry | Decreases energy consumption and reaction time. wjpmr.com |
| Feedstock Origin | Petroleum-based precursors | Lignin-derived platform chemicals rsc.org | Utilizes a renewable carbon source. |
| Atom Economy | Moderate | High (via catalytic C-H activation) | Maximizes incorporation of starting materials into the final product. |
Potential for Novel Applications in Uncharted Chemical and Material Domains
The unique combination of functional groups on this compound provides a platform for exploring applications beyond traditional domains. Its structure invites curiosity-driven research into uncharted areas of chemistry and materials science.
Functionalized Materials: The presence of both electron-donating (alkoxy) and electron-withdrawing (chloro, carboxyl) groups can impart interesting electronic properties. mdpi.comlibretexts.org This could be exploited in the development of novel organic electronic materials, such as components for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The molecule could serve as a monomer for conductive polymers or as a functional additive to tune the properties of existing materials.
Advanced Coatings and Surfaces: The molecule's structure could be leveraged to create advanced coatings with specific properties. For example, it could be incorporated into polymers to create surfaces with tailored hydrophobicity, adhesion, or flame-retardant characteristics.
Probes for Chemical Biology: As a well-defined small molecule, it could be modified with fluorescent tags or other reporter groups to serve as a chemical probe for studying biological systems. Its specific substitution pattern might lead to selective interactions with biological macromolecules, enabling its use in activity-based protein profiling or as a tool for imaging cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
